1,4-Dideoxy-1,4-epithio-d-arabinitol
Overview
Description
1,4-Dideoxy-1,4-epithio-d-arabinitol is a compound with the molecular formula C5H10O3S and a molecular weight of 150.2 g/mol . This compound is known for its unique structure, which includes an epithio group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,4-Dideoxy-1,4-epithio-d-arabinitol involves several steps. One common method includes the reaction of d-arabinitol with a sulfurizing agent to introduce the epithio group. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane
Chemical Reactions Analysis
1,4-Dideoxy-1,4-epithio-d-arabinitol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the epithio group into a sulfoxide or sulfone, depending on the oxidizing agent used.
Reduction: The compound can be reduced to remove the epithio group, yielding a d-arabinitol derivative.
Substitution: The epithio group can be substituted with other functional groups using nucleophilic reagents.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dideoxy-1,4-epithio-d-arabinitol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dideoxy-1,4-epithio-d-arabinitol involves its interaction with specific molecular targets. For example, it acts as an inhibitor of glycosidases by mimicking the transition state of the enzyme-substrate complex. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site .
Comparison with Similar Compounds
1,4-Dideoxy-1,4-epithio-d-arabinitol can be compared with other similar compounds such as:
1,4-Dideoxy-1,4-imino-d-arabinitol (DAB): Both compounds inhibit glycosidases, but DAB is more potent and selective.
1,4-Dideoxy-1,4-imino-l-arabinitol (LAB): Similar to DAB, LAB also inhibits glycosidases but has different selectivity and potency.
The uniqueness of this compound lies in its epithio group, which provides distinct chemical reactivity and biological activity compared to its imino counterparts.
Properties
IUPAC Name |
(2R,3S,4S)-2-(hydroxymethyl)thiolane-3,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVSFIRYIVAVKW-WDCZJNDASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(S1)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](S1)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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